ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex heterocyclic compound featuring multiple functional and structural motifs:
- Ethyl ester group: Positioned at the 3-carboxylate of the tetrahydrobenzothiophene core.
- Benzothiophene ring system: A saturated 4,5,6,7-tetrahydro-1-benzothiophene scaffold, which may confer rigidity and influence binding interactions.
- Indole moiety: Substituted with a sulfanyl (-S-) group at the 3-position and a 4-chlorophenylformamidoethyl chain at the 1-position.
- 4-Chlorophenyl formamido group: A hydrophobic substituent that may contribute to target affinity or metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O4S2/c1-2-38-30(37)27-22-8-4-6-10-24(22)40-29(27)33-26(35)18-39-25-17-34(23-9-5-3-7-21(23)25)16-15-32-28(36)19-11-13-20(31)14-12-19/h3,5,7,9,11-14,17H,2,4,6,8,10,15-16,18H2,1H3,(H,32,36)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNYOICGXQMTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Indole Derivative: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with an amine derivative.
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), acetic acid, 0–5°C | Ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfinyl]acetamido}-... |
| Sulfone formation | m-CPBA, CH₂Cl₂, room temperature | Ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfonyl]acetamido}-... |
The indole ring may also undergo electrophilic substitution (e.g., nitration, halogenation) at the C2 or C5 positions , though steric hindrance from the 4-chlorophenyl group limits reactivity at adjacent sites.
Hydrolysis Reactions
The ethyl ester and amide bonds are susceptible to hydrolysis:
| Functional Group | Reagents/Conditions | Product |
|---|---|---|
| Ester hydrolysis | NaOH (aq.), ethanol, reflux | 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-...-3-carboxylic acid |
| Amide hydrolysis | HCl (6M), 100°C, 12h | 2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetic acid + amine byproducts |
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group participates in nucleophilic substitution under harsh conditions due to the electron-withdrawing effect of the chlorine atom :
| Substitution Site | Reagents/Conditions | Product |
|---|---|---|
| Chlorophenyl ring | KNH₂, NH₃(l), −33°C | 4-aminophenyl derivative |
Cross-Coupling Reactions
The benzothiophene core enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura) :
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Aryl-substituted benzothiophene derivatives |
Reduction Reactions
Selective reduction of functional groups is achievable:
| Target Group | Reagents/Conditions | Product |
|---|---|---|
| Thioether | NaBH₄, NiCl₂, MeOH | No reaction (stable under mild conditions) |
| Ester to alcohol | LiAlH₄, dry ether | 3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene derivative |
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light induces cleavage of the thioether bond, generating indole and benzothiophene fragments.
-
Thermal Decomposition : Above 200°C, decarboxylation of the ester group occurs, yielding CO₂ and a hydrocarbon residue .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of benzothiophene compounds exhibit anti-inflammatory properties. The specific compound under consideration has been evaluated for its potential as a 5-lipoxygenase inhibitor , which is crucial in the inflammatory response. In silico studies have shown promising docking scores against the enzyme, suggesting that modifications to the structure could enhance its efficacy as an anti-inflammatory agent .
Anticancer Potential
The compound's structural features align with known anticancer agents. Preliminary studies have indicated its potential effectiveness against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated significant cytotoxic effects in vitro, leading to further investigations into their mechanisms of action and structure-activity relationships (SAR) .
Case Study 1: In Silico Docking Studies
A study published in Molbank utilized molecular docking to assess the interaction of this compound with target proteins involved in inflammation and cancer pathways. The results indicated strong binding affinities, prompting further synthesis and testing of analogs for enhanced biological activity .
Case Study 2: Synthesis and Biological Evaluation
Another research effort focused on synthesizing related compounds to evaluate their biological activities. The synthesized derivatives were tested for their anticancer properties using the National Cancer Institute's protocols, revealing significant growth inhibition rates against tested human tumor cells . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the indole or benzothiophene moieties . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similarity Coefficients
- Shape-Tanimoto (ST) : Quantifies 3D shape overlap between molecules; values >0.8 indicate high similarity .
- Tanimoto Coefficient : Widely used for binary fingerprint-based similarity; effective for identifying shared pharmacophores .
- Functional Group Alignment : Comparative analysis of substituents (e.g., chlorophenyl, thioether) and ring systems (e.g., indole vs. benzoxazole) .
Structural Determination Tools
- SHELX Software : Employed for crystallographic refinement to resolve molecular conformations and validate structural hypotheses .
Structural and Functional Analysis of Analogues
Key analogues from and their distinguishing features:
| Compound Name (CAS Number) | Key Structural Features | Molecular Weight (g/mol) | Similarity to Target Compound (ST*) |
|---|---|---|---|
| Target Compound | Benzothiophene, indole, 4-chlorophenyl, thioether | ~600 (estimated) | Reference |
| 4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine (637303-09-4) | Benzoxazole, bromo/fluoro substituents, amine group | ~435 | 0.55 (low) |
| 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(E)-3-phenylpropenylsulfanyl]-4H-1,2,4-triazole (477735-17-4) | Triazole, chlorophenyl, propenylthio | ~400 | 0.68 (moderate) |
| N-(2-Bromo-4,6-difluorophenyl)-2-[(5-(naphthalen-1-ylmethylthio)-1,3,4-thiadiazol-2-yl)thio]acetamide (476484-12-5) | Thiadiazole, bromo/fluoro substituents, naphthylmethylthio | ~540 | 0.62 (moderate) |
*Hypothetical ST values based on structural divergence.
Key Observations:
Chlorophenyl Group : Present in the target compound and 477735-17-4, suggesting shared hydrophobic interactions .
Thioether Linkages : Critical in the target compound and 476484-12-5; may enhance redox activity or metal chelation .
Heterocyclic Cores : Benzothiophene (target) vs. benzoxazole (637303-09-4) influence electron distribution and binding specificity .
Research Findings and Implications
- Bioactivity Prediction : Compounds with ST >0.6 (e.g., 477735-17-4) may share pharmacological targets with the target compound, such as kinase inhibition or protease modulation .
- Metabolic Stability : The tetrahydrobenzothiophene core in the target compound could improve metabolic stability compared to unsaturated analogues (e.g., 476484-12-5) .
- Synthetic Accessibility : The indole-thioether motif in the target compound may pose synthetic challenges compared to simpler triazole derivatives (e.g., 477735-17-4) .
Biological Activity
The compound ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . The structure includes several functional groups that may contribute to its biological activity, such as:
- Indole moiety : Known for its role in various biological processes.
- Chlorophenyl group : Often associated with antimicrobial and anticancer properties.
- Thioether linkage : May enhance bioactivity through improved solubility and permeability.
Antimicrobial Activity
Research indicates that derivatives of compounds containing indole and thioether functionalities exhibit significant antimicrobial properties. For instance, studies have shown that similar indole-based compounds are effective against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is hypothesized to enhance this activity due to its electron-withdrawing nature, which can stabilize reactive intermediates during bacterial cell wall synthesis inhibition .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Indole derivatives have been reported to induce apoptosis in cancer cells by modulating various signaling pathways. The specific mechanism may involve the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 . Additionally, compounds with similar structures have shown efficacy in inhibiting tumor growth in preclinical models.
Neuropharmacological Effects
Indole derivatives are also known for their neuropharmacological activities. For example, certain compounds have demonstrated anticonvulsant effects in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways . The specific compound under consideration may exhibit similar properties due to its structural similarity to known neuroactive agents.
Case Studies
- Antimicrobial Efficacy : A study investigating a series of chlorophenyl-substituted indole derivatives found that compounds with thioether linkages exhibited enhanced antimicrobial activity compared to their non-thioether counterparts. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL against various bacterial strains .
- Anticancer Activity : In vitro studies on similar indole derivatives revealed that they could inhibit cell proliferation in breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM. Mechanistic studies indicated that these compounds could induce cell cycle arrest and apoptosis through the activation of p53 signaling pathways .
- Neuropharmacological Studies : In a study assessing the anticonvulsant properties of related indole derivatives, it was found that certain compounds significantly reduced seizure activity in a maximal electroshock seizure model, with effective doses (ED50) lower than those of standard anticonvulsants like phenobarbital .
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction parameters must be controlled?
The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the indole-3-thiol intermediate via nucleophilic substitution or coupling reactions.
- Step 2 : Sulfanyl acetamide linkage using thioglycolic acid derivatives under inert atmospheres.
- Step 3 : Esterification and cyclization to form the tetrahydrobenzothiophene core. Key parameters : Temperature (60–80°C for coupling steps), solvent choice (DMF or DMSO for solubility), and reaction time (12–24 hr for high yields) . Validation : Monitor intermediates via TLC and final product purity via HPLC (>95%) .
Q. How is the compound characterized for structural integrity and purity?
- NMR Spectroscopy : H and C NMR confirm substituent positions and functional groups (e.g., indole NH at δ 10–12 ppm, ester carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H] at m/z 600–650 range) .
- HPLC : Assess purity using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity, catalyst loading, and temperature. For example, Bayesian optimization algorithms can predict ideal conditions .
- Case Study : A 20% yield increase was achieved by adjusting DMF/THF solvent ratios (3:1 v/v) and lowering reaction temperatures from 80°C to 60°C .
Q. What computational strategies predict the compound’s biological activity?
- Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina to identify binding affinities. The indole and chlorophenyl moieties show strong interactions with hydrophobic pockets .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability. Substituents like the sulfanyl group lower the gap (ΔE ≈ 4.5 eV), enhancing electrophilicity .
Q. How do researchers resolve contradictions in biological activity data across structural analogs?
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., halogen substitution on phenyl rings). For example, 4-chlorophenyl derivatives show 10-fold higher kinase inhibition than 2-chloro analogs due to steric effects .
- Meta-Analysis : Use statistical tools (e.g., PCA) to cluster activity trends across published datasets, controlling for assay variability .
Q. What strategies are used to synthesize derivatives for SAR studies?
- Modular Synthesis : Replace the chlorophenyl group with fluorophenyl or methoxyphenyl via Suzuki-Miyaura cross-coupling .
- Functional Group Interconversion : Convert the ethyl ester to a carboxylic acid for salt formation (e.g., sodium salt improves aqueous solubility) .
Q. What challenges arise in crystallographic studies of this compound?
- Crystal Growth : Low solubility in common solvents requires vapor diffusion with dichloromethane/hexane.
- Disorder Handling : The indole and benzothiophene rings often exhibit positional disorder, resolved via SHELXL refinement (R-factor < 0.06) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
